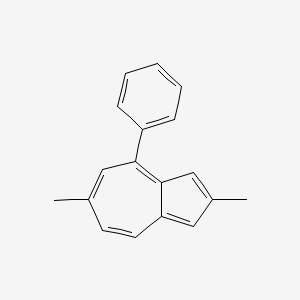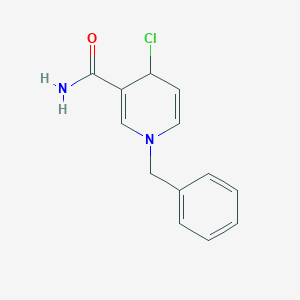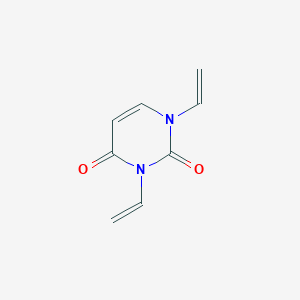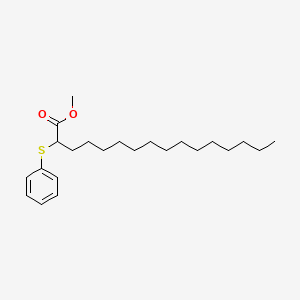
1,2,3-Tris(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(trichloromethyl)benzene is an organic compound with the molecular formula C9H3Cl9 It is a derivative of benzene where three hydrogen atoms are replaced by trichloromethyl groups at the 1, 2, and 3 positions
Métodos De Preparación
The synthesis of 1,2,3-Tris(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of benzene with trichloromethyl chloride (CCl3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions to maximize yield and purity. The use of photochemical processes has also been explored for the preparation of trichloromethyl-substituted benzenes .
Análisis De Reacciones Químicas
1,2,3-Tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloromethyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include various chlorinated benzenes and their derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Tris(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,2,3-Tris(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
1,2,3-Tris(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (C6H5CCl3): Known for its use in the synthesis of benzoyl chloride and other derivatives.
1,3,5-Tris(trichloromethyl)benzene: Another trichloromethyl-substituted benzene with different substitution patterns, leading to varied chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Propiedades
Número CAS |
106774-27-0 |
|---|---|
Fórmula molecular |
C9H3Cl9 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
1,2,3-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9H3Cl9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H |
Clave InChI |
DNACCRIUIKLKNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)

![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)


![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
